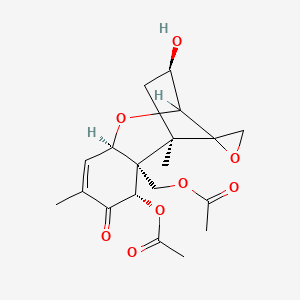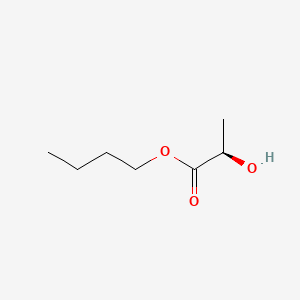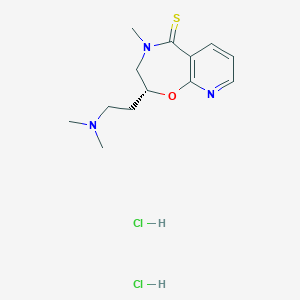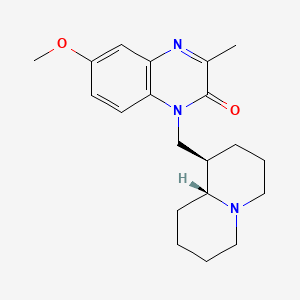
Hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] involves multiple steps, including the diazotization of aromatic amines followed by coupling reactions with sulfonated naphthalene derivatives. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise addition of reagents and the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated benzoates, while reduction could produce simpler aromatic compounds.
Scientific Research Applications
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a marker in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate]
- Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate]
Uniqueness
What sets Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] apart from similar compounds is its unique combination of functional groups and its stability under various conditions. This makes it particularly valuable in applications requiring high precision and reliability.
Properties
CAS No. |
84041-78-1 |
|---|---|
Molecular Formula |
C35H18N6Na6O21S4 |
Molecular Weight |
1124.8 g/mol |
IUPAC Name |
hexasodium;5-[[6-[[6-[(3-carboxylato-4-hydroxy-5-sulfonatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-hydroxy-3-sulfonatobenzoate |
InChI |
InChI=1S/C35H24N6O21S4.6Na/c42-29-21(33(46)47)9-17(11-25(29)65(57,58)59)38-40-27-23(63(51,52)53)7-13-5-15(1-3-19(13)31(27)44)36-35(50)37-16-2-4-20-14(6-16)8-24(64(54,55)56)28(32(20)45)41-39-18-10-22(34(48)49)30(43)26(12-18)66(60,61)62;;;;;;/h1-12,42-45H,(H,46,47)(H,48,49)(H2,36,37,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
InChI Key |
NXPZZIZRNNZOOS-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC(=C(C(=C5)S(=O)(=O)[O-])O)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=CC(=C(C(=C6)S(=O)(=O)[O-])O)C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide](/img/structure/B12739392.png)








